molecular formula C15H12INO2 B4958207 N-(3-acetylphenyl)-4-iodobenzamide

N-(3-acetylphenyl)-4-iodobenzamide

Cat. No. B4958207
M. Wt: 365.16 g/mol
InChI Key: XJJDRZDYIAWVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-iodobenzamide, commonly known as AIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. AIBA is a derivative of benzamide and is synthesized through a multi-step process.

Mechanism of Action

AIBA inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase is responsible for the conversion of carbon dioxide to bicarbonate and protons, which plays a crucial role in the regulation of pH in the body. AIBA binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing this reaction. This leads to a decrease in the concentration of bicarbonate ions and an increase in the concentration of protons, resulting in a decrease in pH.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by AIBA has several biochemical and physiological effects. AIBA has been shown to decrease the rate of respiration in animals by inhibiting the transport of carbon dioxide from the tissues to the lungs. AIBA has also been shown to decrease the production of bicarbonate ions in the kidneys, leading to a decrease in urinary pH. AIBA has been used to study the effects of carbonic anhydrase inhibition on ion transport in various tissues, including the salivary glands, pancreas, and intestines.

Advantages and Limitations for Lab Experiments

AIBA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it useful for studying the effects of carbonic anhydrase inhibition on various biological processes. AIBA is also relatively easy to synthesize, making it readily available for research purposes. However, AIBA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. AIBA can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on AIBA. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of AIBA. This could lead to the development of more potent and selective inhibitors of carbonic anhydrase, which could have therapeutic applications in the treatment of diseases such as cancer and glaucoma. Another potential direction is the use of AIBA in the development of biosensors for the detection of carbon dioxide and other gases. AIBA could also be used to study the effects of carbonic anhydrase inhibition on the microbiome and the gut-brain axis.

Synthesis Methods

The synthesis of AIBA involves a multi-step process that requires several reagents and specific conditions. The first step involves the reaction of 3-acetylphenol with iodine and potassium hydroxide, which leads to the formation of 3-acetyl-4-iodophenol. The second step involves the reaction of 3-acetyl-4-iodophenol with benzoyl chloride and triethylamine, which leads to the formation of N-(3-acetylphenyl)-4-iodobenzamide. The purity of the final product can be improved through recrystallization using solvents such as methanol or ethanol.

Scientific Research Applications

AIBA has been used in various scientific research applications, particularly in the field of biochemistry. AIBA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. AIBA has been used to study the effects of carbonic anhydrase inhibition on various biological processes, including respiration, acid-base balance, and ion transport. AIBA has also been used to study the role of carbonic anhydrase in the development of cancer and other diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJDRZDYIAWVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-iodobenzamide

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